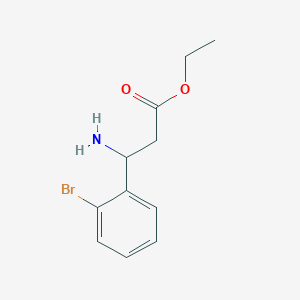

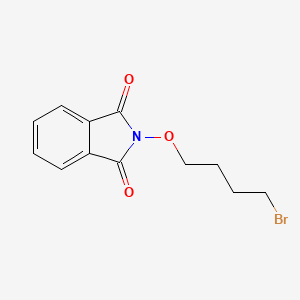

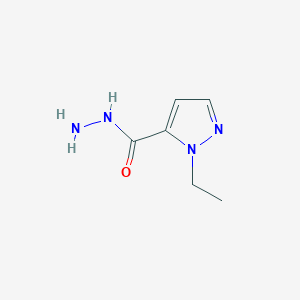

![molecular formula C23H28N4O4 B1277346 (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide CAS No. 80705-23-3](/img/structure/B1277346.png)

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Physiology and Metabolism

β-Casomorphins (BCMs) play a significant role in physiology and metabolism . They are released from casein milk proteins and are the most abundant group of exorphins released from the β-casein of human and bovine milk .

Immunomodulation

BCMs have been shown to have effects on immunomodulation . They increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers .

Inflammation

BCMs have been found to play a role in inflammation . They increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers .

Gut Motility and Electrolyte Absorption

These peptides demonstrate a role in gut inflammation, gut motility, electrolyte absorption . They also increase mucus production and secretion from the human and mouse cell lines .

Analgesic Effects

BCMs show analgesic effects in addition to the manifestation of sedative activity . They act as agonists for all three types of opioid receptors including μ, δ, and κ .

Cardiovascular Activity

BCMs produce cardiovascular activity and the creation of bradycardia and hypotension . They have significant roles in sudden infant death syndrome (SIDS) and heart-related attributes .

Hormone Release

BCMs have been shown to affect hormone release, including gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide .

8. Regulation of Fat Intake and Postprandial Metabolism BCMs are important for the regulation of fat intake and postprandial metabolism . They regulate fat intake and postprandial metabolism .

Mechanism of Action

Target of Action

β-Casomorphin (1-3) amide, also known as Tyr-Pro-Phe-NH2, is an opioid peptide derived from the digestion of the milk protein casein . It primarily targets the endogenous opioid receptors , which play a significant role in pain modulation, reward, and addictive behavior.

Mode of Action

This compound acts as an agonist for these opioid receptors . When β-Casomorphin (1-3) amide binds to these receptors, it triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability .

Biochemical Pathways

β-Casomorphin (1-3) amide affects several biochemical pathways. It increases the induction of the inflammatory response in the gut through increased expression of inflammatory markers . It also plays a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release, and mucus production .

Pharmacokinetics

It is known that it is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation

Result of Action

The binding of β-Casomorphin (1-3) amide to opioid receptors results in a variety of molecular and cellular effects. These include increased induction of inflammatory response in the gut, regulation of fat intake and postprandial metabolism, increased mucus production, modulation of electrolyte absorption, and manifestation of sedative activity .

Action Environment

The action, efficacy, and stability of β-Casomorphin (1-3) amide can be influenced by various environmental factors. For instance, the presence of other competing ligands, the state of the target receptors, and the overall physiological condition of the organism can all impact the action of this compound . .

properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLJGAZXRLWHMB-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

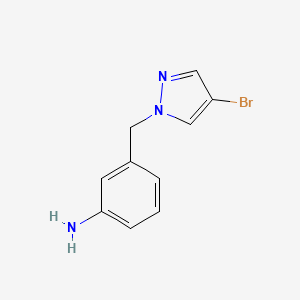

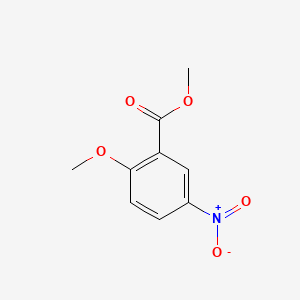

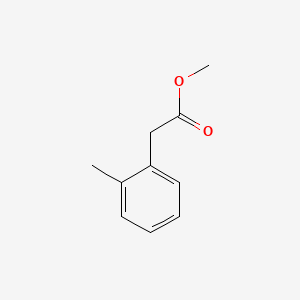

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)